

Introduction: Navigating the Landscape of Nitroaromatic Intermediates

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Compound of Interest

Compound Name: Methyl 4-ethyl-3-nitrobenzoate

Cat. No.: B1291373

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In the realm of synthetic organic chemistry, particularly within pharmaceutical and materials science research, substituted nitroaromatic compounds are foundational building blocks. Their utility stems from the versatile reactivity of the nitro group, which can be readily transformed into a variety of other functional groups, most notably amines, which are ubiquitous in bioactive molecules. This guide provides a comprehensive technical overview of a specific, yet representative, member of this class: Ethyl 4-methyl-3-nitrobenzoate.

While the initial query focused on "**Methyl 4-ethyl-3-nitrobenzoate**," a thorough review of chemical databases indicates that the more extensively characterized and commercially available compound is its close analog, Ethyl 4-methyl-3-nitrobenzoate (CAS No. 19013-15-1) [1][2][3]. This document will therefore center on this well-documented molecule, providing a robust framework of its synthesis, properties, and handling. The principles and methodologies discussed herein are directly applicable to the synthesis of the corresponding methyl ester, offering a valuable blueprint for researchers in the field.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is paramount for its effective use in research and development.

Identifier	Value	Source
Chemical Name	Ethyl 4-methyl-3-nitrobenzoate	PubChem
CAS Number	19013-15-1	Sigma-Aldrich[1], PubChem[2]
Molecular Formula	C10H11NO4	PubChem[2]
Molecular Weight	209.20 g/mol	PubChem[2]
IUPAC Name	ethyl 4-methyl-3-nitrobenzoate	PubChem[2]

These identifiers ensure unambiguous communication and procurement of the correct chemical entity. The physicochemical properties, summarized below, are critical for designing experimental conditions, such as solvent selection and purification strategies.

Property	Value
Molecular Weight	209.20 g/mol [2]
Physical State	Not explicitly stated, but likely a solid at room temperature, similar to related compounds.
Solubility	Expected to be soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane.

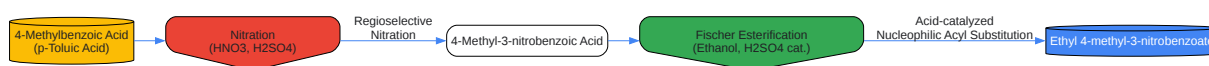
Synthesis of Ethyl 4-methyl-3-nitrobenzoate: A Mechanistic Perspective

The synthesis of Ethyl 4-methyl-3-nitrobenzoate is typically achieved through the esterification of its corresponding carboxylic acid, 4-methyl-3-nitrobenzoic acid. This transformation is a classic example of a Fischer esterification, a cornerstone reaction in organic synthesis.

Conceptual Workflow of Synthesis

The overall synthetic strategy involves two key stages: the nitration of a suitable toluene-derived precursor followed by the esterification of the resulting carboxylic acid. The choice of

starting material and the regioselectivity of the nitration step are critical for the successful synthesis of the desired isomer.



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Caption: Synthetic workflow for Ethyl 4-methyl-3-nitrobenzoate.

Detailed Experimental Protocol: Synthesis via Fischer Esterification

This protocol provides a step-by-step method for the synthesis of Ethyl 4-methyl-3-nitrobenzoate from 4-methyl-3-nitrobenzoic acid. The principles described can be adapted for the synthesis of the methyl ester by substituting ethanol with methanol.

Materials:

- 4-methyl-3-nitrobenzoic acid
- Absolute ethanol (or methanol for the methyl ester)
- Concentrated sulfuric acid (H₂SO₄)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Ethyl acetate
- Hexane

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-3-nitrobenzoic acid in an excess of absolute ethanol (e.g., 20 mL of ethanol per gram of carboxylic acid).
- **Acid Catalysis:** While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-3 drops per gram of carboxylic acid) to the solution.
- **Reflux:** Heat the reaction mixture to reflux and maintain this temperature for 3-5 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), observing the disappearance of the starting carboxylic acid spot and the appearance of the more nonpolar ester product spot.^[4]
- **Work-up:**
 - After the reaction is complete, allow the mixture to cool to room temperature.
 - Reduce the volume of the solvent using a rotary evaporator.
 - Dilute the residue with ethyl acetate and transfer it to a separatory funnel.
 - Carefully wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.
- **Drying and Solvent Removal:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
- **Purification:** The crude Ethyl 4-methyl-3-nitrobenzoate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.^[5]

Applications in Research and Drug Development

Ethyl 4-methyl-3-nitrobenzoate serves as a valuable intermediate in the synthesis of more complex molecules. Its primary utility lies in the subsequent reduction of the nitro group to an amine. This transformation opens up a plethora of synthetic possibilities, including:

- **Amide bond formation:** The resulting aniline derivative can be acylated to form a wide range of amides, which are key structural motifs in many pharmaceuticals.
- **Diazotization and Sandmeyer reactions:** The amino group can be converted to a diazonium salt, which can then be substituted with various nucleophiles (e.g., halogens, cyano groups) to introduce further diversity into the aromatic ring.
- **Synthesis of heterocyclic compounds:** The aniline derivative can serve as a precursor for the construction of various heterocyclic ring systems, such as quinolines and benzodiazepines.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling Ethyl 4-methyl-3-nitrobenzoate and its precursors.

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.^[6]
- **Ventilation:** Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.^[7]
- **Incompatible Materials:** Avoid contact with strong oxidizing agents and strong bases.
- **Fire Hazards:** While not highly flammable, nitroaromatic compounds can be combustible. Keep away from open flames and high temperatures.^[8]
- **Disposal:** Dispose of chemical waste in accordance with local, state, and federal regulations.

It is imperative to consult the Safety Data Sheet (SDS) for Ethyl 4-methyl-3-nitrobenzoate before use to obtain comprehensive safety and handling information.^{[6][8]}

Conclusion

Ethyl 4-methyl-3-nitrobenzoate is a key chemical intermediate whose synthesis and reactivity are emblematic of the broader class of nitroaromatic esters. A thorough understanding of its properties, a well-defined synthetic protocol, and strict adherence to safety guidelines are essential for its successful application in research and development. The methodologies outlined in this guide provide a solid foundation for scientists and researchers working with this

and related compounds, enabling the efficient and safe synthesis of novel molecules with potential applications in medicine and materials science.

References

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